Dual SYK/JAK Inhibition Profile vs. Selective SYK and JAK Inhibitors: Biochemical IC50 Comparison
Cerdulatinib exhibits a distinct target engagement profile relative to both selective SYK inhibitors (e.g., fostamatinib, which targets SYK but lacks JAK activity) and selective JAK inhibitors (e.g., ruxolitinib, which inhibits JAK1/2 but not SYK). In purified enzyme assays, cerdulatinib demonstrates potent inhibition of both SYK (IC50 32 nM) and multiple JAK isoforms, with highest potency against TYK2 (IC50 0.5 nM) [1][2]. This dual-target activity is absent in comparator compounds: fostamatinib (active metabolite R406) has reported SYK IC50 of ~41 nM but no meaningful JAK inhibition; ruxolitinib shows JAK1/2 IC50 values of 3.3/2.8 nM but does not inhibit SYK .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | SYK: 32 nM; JAK1: 12 nM; JAK2: 6 nM; JAK3: 8 nM; TYK2: 0.5 nM |
| Comparator Or Baseline | Fostamatinib (R406): SYK IC50 ~41 nM, no JAK inhibition reported; Ruxolitinib: JAK1 IC50 3.3 nM, JAK2 IC50 2.8 nM, no SYK inhibition |
| Quantified Difference | Cerdulatinib uniquely inhibits both SYK and JAK families; TYK2 inhibition (0.5 nM) is 64-fold more potent than SYK inhibition |
| Conditions | Purified recombinant kinase biochemical assays |
Why This Matters
This dual-target fingerprint is essential for researchers investigating BCR and JAK-STAT pathway crosstalk, as no single-target SYK or JAK inhibitor can replicate this pharmacological profile.
- [1] Coffey G, et al. The novel kinase inhibitor PRT062070 (Cerdulatinib) demonstrates efficacy in models of autoimmunity and B-cell cancer. J Pharmacol Exp Ther. 2014 Dec;351(3):538-48. View Source
- [2] Guide to Pharmacology. Cerdulatinib ligand page. IUPHAR/BPS. Accessed 2025. View Source
